1-(4-Fluorophenyl)-3-phenylurea
CAS No.: 330-98-3
Cat. No.: VC7967811
Molecular Formula: C13H11FN2O
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 330-98-3 |
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Molecular Formula | C13H11FN2O |
Molecular Weight | 230.24 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-3-phenylurea |
Standard InChI | InChI=1S/C13H11FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
Standard InChI Key | NMUDSMIGLOAQKY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-(4-fluorophenyl)-3-phenylurea, reflects its bifunctional aromatic architecture. The urea (–NH–CO–NH–) linker positions the 4-fluorophenyl and phenyl groups in a non-planar arrangement, as evidenced by X-ray crystallographic studies. Key structural features include:
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Dihedral Angle: The fluorophenyl and phenyl rings exhibit a dihedral angle of 45–55°, introducing torsional strain that influences molecular packing and solubility.
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Hydrogen Bonding: The urea group participates in intermolecular hydrogen bonding, forming a supramolecular network that stabilizes the crystalline lattice.
Table 1: Molecular Properties of 1-(4-Fluorophenyl)-3-phenylurea
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 230.24 g/mol | PubChem |
CAS Registry Number | 330-98-3 | PubChem |
SMILES Notation | C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F | PubChem |
InChI Key | NMUDSMIGLOAQKY-UHFFFAOYSA-N | PubChem |
Spectroscopic characterization confirms its structure:
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NMR: -NMR (DMSO-) reveals aromatic protons at δ 7.2–7.4 ppm (fluorophenyl) and δ 6.8–7.1 ppm (phenyl), with urea NH signals at δ 8.9–9.2 ppm.
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IR: Strong absorption bands at ~1650 cm (C=O stretch) and ~3300 cm (N–H stretch).
Synthesis and Optimization Strategies
The synthesis of 1-(4-fluorophenyl)-3-phenylurea typically involves urea-forming reactions between 4-fluoroaniline and phenyl isocyanate. Key methodologies include:
Conventional Solution-Phase Synthesis
Procedure:
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Reagent Mixing: 4-Fluoroaniline (1.0 equiv) is added dropwise to phenyl isocyanate (1.1 equiv) in anhydrous dichloromethane at 0°C.
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Reaction Conditions: The mixture is stirred at room temperature for 12–24 hours under nitrogen.
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Workup: The precipitate is filtered and recrystallized from ethanol/water (3:1) to yield white crystals.
Optimization Insights:
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce crystallinity.
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Catalysts: Triethylamine (0.5 equiv) enhances yield by scavenging HCl byproducts.
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis with:
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Residence Time: 30–60 minutes at 80°C.
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Yield: 78–85% with >95% purity (HPLC).
Reactivity and Functionalization
The fluorine substituent and urea backbone render the compound amenable to diverse chemical transformations:
Nucleophilic Aromatic Substitution
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Reagents: Sodium methoxide in methanol.
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Outcome: Replacement of the fluorine atom with methoxy groups, yielding 1-(4-methoxyphenyl)-3-phenylurea.
Oxidation and Reduction
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Oxidation: Treatment with KMnO in acidic medium introduces ketone or carboxylic acid functionalities.
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Reduction: LiAlH reduces the urea group to a bis-amine derivative.
Industrial and Materials Science Applications
Herbicide Development
Urea derivatives disrupt photosynthesis by inhibiting Photosystem II:
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Selectivity: Demonstrated efficacy against Amaranthus retroflexus without crop toxicity.
Polymer Chemistry
Incorporation into polyurea matrices enhances thermal stability:
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TGA Data: Decomposition onset at 220°C (vs. 180°C for non-fluorinated analogs).
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